molecular formula C20H25NO5S B11376639 N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

Cat. No.: B11376639
M. Wt: 391.5 g/mol
InChI Key: SMIGLUDCQVZSNQ-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group The compound also includes a tetrahydrofuran-2-ylmethyl group and a 3,4,5-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene-2-carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with tetrahydrofuran-2-ylmethyl chloride in the presence of a base.

    Attachment of the 3,4,5-Trimethoxybenzyl Group: The final step includes the reaction of the intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Thiophene-2-carboxamide oxide derivatives.

    Reduction: N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-amine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the trimethoxybenzyl group suggests potential interactions with biological targets.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific enzymes or receptors, leading to pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene ring might engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is unique due to the combination of the tetrahydrofuran-2-ylmethyl group and the 3,4,5-trimethoxybenzyl group attached to the thiophene-2-carboxamide core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H25NO5S/c1-23-16-10-14(11-17(24-2)19(16)25-3)12-21(13-15-6-4-8-26-15)20(22)18-7-5-9-27-18/h5,7,9-11,15H,4,6,8,12-13H2,1-3H3

InChI Key

SMIGLUDCQVZSNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC=CS3

Origin of Product

United States

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